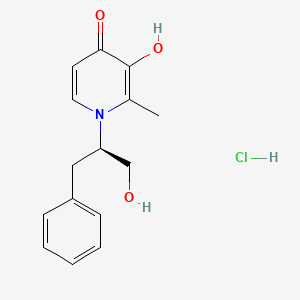

CN128 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CN128 hydrochloride is an orally active and selective iron chelator, specifically designed for the treatment of systemic iron overload conditions such as β-thalassemia . This compound belongs to the hydroxypyridone family and exhibits high affinity for iron (III) ions, making it a potent agent for iron scavenging .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CN128 hydrochloride involves a log P-guided investigation of various hydroxpyridinones. . The detailed synthetic route typically involves the following steps:

Formation of the Hydroxypyridone Core: The hydroxypyridone core is synthesized through a series of condensation reactions.

Introduction of Functional Groups: Specific functional groups are introduced to enhance the lipophilicity and iron-binding affinity of the compound.

Hydrochloride Formation: The final step involves the conversion of CN128 to its hydrochloride form to improve its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards. The production involves stringent quality control measures to ensure consistency and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions: CN128 hydrochloride primarily undergoes chelation reactions with iron (III) ions. The compound forms stable complexes with iron, effectively removing excess iron from the body .

Common Reagents and Conditions:

Chelation Reactions: Typically involve aqueous solutions of this compound and iron (III) salts under physiological pH conditions.

Oxidation and Reduction: this compound is stable under oxidative and reductive conditions, making it suitable for use in various biological environments.

Major Products Formed: The primary product formed from the reaction of this compound with iron (III) ions is a stable iron-CN128 complex, which is then excreted from the body .

Applications De Recherche Scientifique

CN128 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying iron chelation and its effects on metal ion homeostasis.

Biology: Investigated for its role in mitigating iron-induced oxidative stress in biological systems.

Medicine: Currently in clinical trials for the treatment of β-thalassemia and other iron overload disorders.

Mécanisme D'action

The mechanism of action of CN128 hydrochloride involves the selective binding of iron (III) ions. The hydroxypyridone core of CN128 forms a stable complex with iron, effectively sequestering it and preventing its participation in harmful oxidative reactions. This iron-CN128 complex is then excreted from the body, reducing iron overload . The compound’s high selectivity for iron (III) over other metal ions ensures minimal disruption to essential metal ion homeostasis .

Comparaison Avec Des Composés Similaires

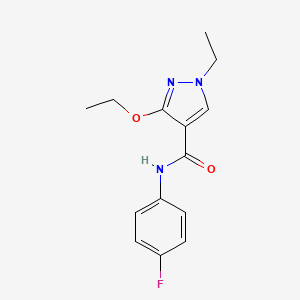

Deferoxamine: A well-known iron chelator but lacks oral activity and has lower efficacy.

Deferiprone: Another iron chelator with rapid glucuronidation leading to lower efficacy.

Deferasirox: An oral iron chelator but associated with side effects.

Uniqueness of CN128 Hydrochloride: this compound stands out due to its oral activity, high selectivity for iron (III), and superior iron scavenging ability. Unlike deferiprone, CN128 is designed to reduce the influence of metabolism by introducing a sacrificial site for glucuronidation . This results in improved therapeutic efficacy and safety profile, making it a promising candidate for the treatment of iron overload disorders .

Propriétés

IUPAC Name |

3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3.ClH/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12;/h2-8,13,17,19H,9-10H2,1H3;1H/t13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFDKXLBMMEWNV-BTQNPOSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=CN1[C@H](CC2=CC=CC=C2)CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)

![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)

![5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide](/img/structure/B2661446.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2661447.png)

![3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2661450.png)

![N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2661451.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2661454.png)

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)